molecular formula C30H62 B3053690 9-Octyldocosane CAS No. 55319-83-0

9-Octyldocosane

Cat. No.: B3053690
CAS No.: 55319-83-0
M. Wt: 422.8 g/mol
InChI Key: RZCWYGUJADCQPF-UHFFFAOYSA-N
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Description

9-Octyldocosane is a hypothetical or minimally studied branched alkane with the molecular formula C₃₀H₆₂, consisting of a 22-carbon docosane backbone and an octyl group (C₈H₁₇) at the 9th position.

Properties

IUPAC Name

9-octyldocosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62/c1-4-7-10-13-16-17-18-19-20-23-26-29-30(27-24-21-14-11-8-5-2)28-25-22-15-12-9-6-3/h30H,4-29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCWYGUJADCQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303064
Record name Docosane, 9-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55319-83-0
Record name Docosane, 9-octyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Docosane, 9-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 9-Octyldocosane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the conditions and reagents used.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are often used.

    Substitution: Halogenation typically involves reagents like or under UV light.

Major Products Formed:

Scientific Research Applications

9-Octyldocosane has several applications across different fields:

Mechanism of Action

The mechanism of action of 9-Octyldocosane is primarily physical rather than chemical. In applications such as lubrication, it functions by forming a stable, low-friction layer on surfaces. Its long carbon chain and branched structure contribute to its effectiveness in reducing wear and tear on mechanical parts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 9-Octyldocosane and related compounds from the evidence:

Compound Molecular Formula Functional Group Chain Length CAS Number
This compound C₃₀H₆₂ Branched alkane C₂₂ + C₈ branch N/A
9-Octadecenamide (Oleamide) C₁₈H₃₅NO Amide C₁₈ 301-02-0
Isodecyl Oleate C₂₈H₅₄O₂ Ester C₁₈ acid + C₁₀ alcohol 59231-34-4
Dodecyl Oleate C₃₀H₅₈O₂ Ester C₁₈ acid + C₁₂ alcohol N/A
Oleoyl Chloride C₁₈H₃₃ClO Acid chloride C₁₈ 112-77-6

Key Observations :

  • Branching vs. Functional Groups : this compound’s branched alkane structure contrasts with polar functional groups in amides (Oleamide) and esters (isodecyl/dodecyl oleate), which influence solubility and reactivity.
  • Chain Length : this compound has a longer carbon chain (C₃₀) compared to C₁₈-based compounds, suggesting higher melting points and viscosity.

Functional Group Impact :

  • Alkanes (this compound) : Ideal for applications requiring chemical stability and hydrophobicity.
  • Amides (Oleamide) : Used in polymers to modify surface properties (e.g., reduce friction).
  • Esters (Isodecyl/Dodecyl Oleate) : Valued in cosmetics for their emollient properties.

Physicochemical Properties

Compound Solubility in Water Reactivity Toxicity (Daphnia immobility EC₅₀)
This compound Insoluble Low Not studied
Oleamide Low solubility Moderate No data available
(9Z)-9-Octadecenoic acid-N-cyclohexyl pH-dependent Moderate 4.6 mg/L
Oleoyl Chloride Reacts violently High Not applicable

Notable Findings:

  • Toxicity : The cyclohexyl-substituted amide derivative in exhibited acute toxicity to Daphnia (EC₅₀ = 4.6 mg/L), suggesting that functional groups and substituents significantly influence ecotoxicological profiles .
  • Reactivity : Oleoyl chloride’s high reactivity contrasts with this compound’s inertness, limiting its use in aqueous environments .

Biological Activity

9-Octyldocosane, a long-chain alkane, is part of the family of aliphatic hydrocarbons. Its biological activity is of interest due to its applications in cosmetics and pharmaceuticals, particularly regarding skin penetration and metabolic pathways. This article reviews the existing literature on the biological activity of this compound, focusing on its safety profile, metabolic effects, and potential applications.

This compound (C28H58) is a saturated hydrocarbon with a long carbon chain. Its structure contributes to its lipophilicity, which influences its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Skin Penetration : Studies indicate that long-chain alkanes like this compound can enhance the permeability of the skin barrier, making them useful as penetration enhancers in topical formulations.
  • Metabolism : Limited studies suggest that long-chain hydrocarbons may undergo metabolic processes in the liver, potentially affecting lipid metabolism.
  • Toxicity and Safety : Current assessments indicate that this compound has a benign safety profile with low irritancy and sensitization potential.

Safety Assessments

The Cosmetic Ingredient Review (CIR) has evaluated various long-chain alcohols and alkanes, including those related to this compound. The findings suggest that these compounds do not exhibit significant carcinogenic or reproductive toxicity. For instance, stearyl alcohol and oleyl alcohol, structurally similar to this compound, have been deemed safe for use in cosmetics based on extensive safety data .

Case Studies

  • Skin Penetration Enhancers : A study explored the use of octyldodecanol (a related compound) as a vehicle for ceramide delivery in nanoemulsions. The results indicated improved skin penetration and enhanced pharmacokinetic activity .
  • Cosmetic Applications : The incorporation of long-chain alkanes in cosmetic formulations has been shown to improve texture and stability while maintaining a low irritation profile .

Data Tables

Property Value
Molecular FormulaC28H58
LipophilicityHigh
Skin Penetration EfficacyModerate to High
Safety ClassificationLow irritancy potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Octyldocosane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves alkylation or cross-coupling reactions. Key variables include catalyst selection (e.g., palladium-based catalysts for coupling), solvent polarity, and temperature control. For reproducibility, document stoichiometric ratios, purification steps (e.g., column chromatography), and analytical validation (e.g., GC-MS for purity assessment). Researchers should optimize conditions using fractional factorial designs to isolate critical factors affecting yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with emphasis on methylene (-CH₂-) and branching proton signals. Infrared (IR) spectroscopy can validate alkyl chain integrity via C-H stretching (2850–2960 cm⁻¹). Mass spectrometry (MS) should target molecular ion peaks at m/z 422.5 (C₃₀H₆₂) and fragmentation patterns to confirm chain length. Cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-property relationships of this compound in complex matrices (e.g., lipid bilayers or polymer composites)?

  • Methodological Answer : Employ a tiered experimental design:

  • Phase 1 : Conduct controlled solubility studies in model solvents (e.g., hexane, chloroform) to establish baseline partitioning behavior.
  • Phase 2 : Use differential scanning calorimetry (DSC) to analyze phase transitions in composite systems, comparing pure this compound with blended formulations.
  • Phase 3 : Apply molecular dynamics (MD) simulations to predict interfacial interactions, validating findings with experimental data (e.g., neutron scattering for bilayer penetration depth). Ensure statistical power via sample size calculations and replicate experiments to address variability .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding this compound's thermodynamic properties (e.g., enthalpy of vaporization)?

  • Methodological Answer :

  • Step 1 : Audit computational parameters (e.g., force fields in MD simulations or basis sets in quantum calculations) for alignment with experimental conditions (e.g., temperature, pressure).
  • Step 2 : Perform sensitivity analyses to identify which parameters most affect discrepancies (e.g., van der Waals interactions in branched alkane models).
  • Step 3 : Validate via headspace gas chromatography to measure vaporization enthalpy empirically. Use Bayesian statistical frameworks to quantify uncertainty and refine models iteratively .

Q. How should researchers address batch-to-batch variability in this compound samples during longitudinal studies?

  • Methodological Answer : Implement a quality control (QC) protocol:

  • Pre-Study : Characterize each batch using orthogonal techniques (e.g., HPLC for purity, Karl Fischer titration for moisture content).
  • In-Study : Use internal standards (e.g., deuterated analogs) in analytical workflows to normalize instrument response.
  • Post-Study : Apply multivariate analysis (e.g., PCA) to distinguish biological effects from batch artifacts. Document all QC data in supplementary materials for peer review .

Methodological Best Practices

  • Data Validation : Cross-validate experimental results with independent techniques (e.g., NMR and X-ray crystallography for structural confirmation) to mitigate technique-specific biases .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, instrument settings, and computational scripts in open repositories .
  • Ethical Reporting : Disclose synthetic byproducts, unanticipated side reactions, and failed experiments to aid meta-analyses .

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